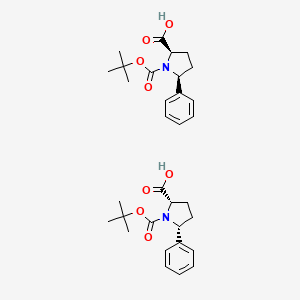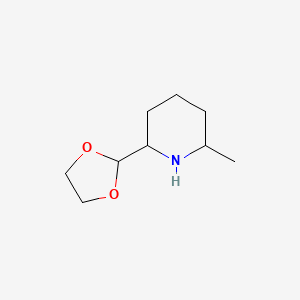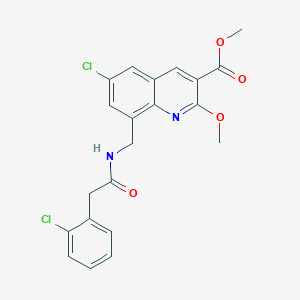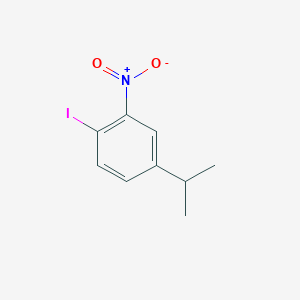
1-Iodo-4-isopropyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzene, characterized by the presence of an iodine atom, an isopropyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-isopropyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of isopropylbenzene to introduce the nitro group. This is followed by iodination to attach the iodine atom to the benzene ring. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and iodine and a suitable oxidizing agent for iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Ru-Me/Al2O3 can be employed to facilitate the hydrogenation of nitroaromatic compounds, ensuring high selectivity and stability .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-isopropyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation catalysts.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The isopropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Reduction: Catalysts such as Ru-Sn/Al2O3 in the presence of hydrogen gas.
Substitution: Reagents like sodium iodide in acetone for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Iodo-4-isopropyl-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Iodo-4-isopropyl-2-nitrobenzoic acid or 1-iodo-4-isopropyl-2-nitroacetophenone.
Scientific Research Applications
1-Iodo-4-isopropyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-4-isopropyl-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
1-Iodo-4-isopropyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-4-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.
1-Iodo-2-nitrobenzene: The nitro group is positioned ortho to the iodine atom, affecting its reactivity.
4-Iodo-2-nitrotoluene: Contains a methyl group instead of an isopropyl group, influencing its chemical properties.
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
1-iodo-2-nitro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10INO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 |
InChI Key |
KLGIWAVLLFMOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)

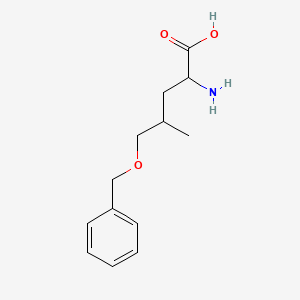
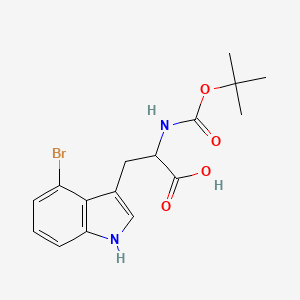
![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
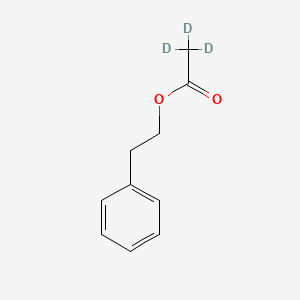
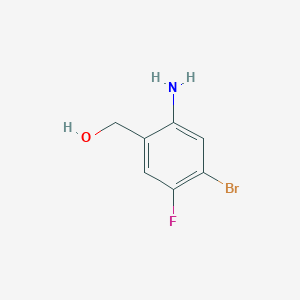
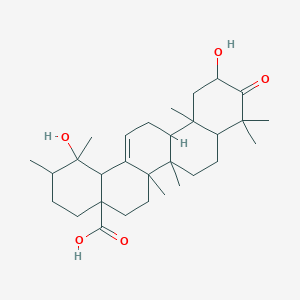
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
